molecular formula C12H8ClNO3 B8558533 (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid

(6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid

Cat. No.: B8558533
M. Wt: 249.65 g/mol
InChI Key: IRVUPFHZGHFIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and a chlorinated hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid.

    Condensation Reaction: The key step involves a condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts and solvents, to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the pyridine ring.

    2-Hydroxy-5-chloropyridine: Similar structure but lacks the carboxylic acid group.

    6-(2-Hydroxyphenyl)-pyridine-2-carboxylic acid: Similar structure but lacks the chlorine atom.

Uniqueness: (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid is unique due to the presence of both the chlorinated hydroxyphenyl group and the pyridine carboxylic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

6-(5-chloro-2-hydroxyphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8ClNO3/c13-7-4-5-11(15)8(6-7)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17)

InChI Key

IRVUPFHZGHFIJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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